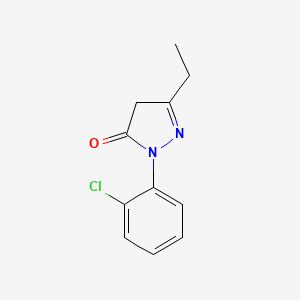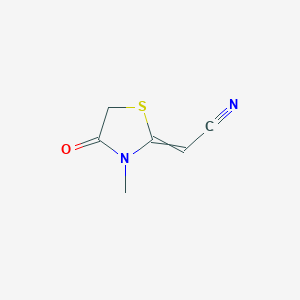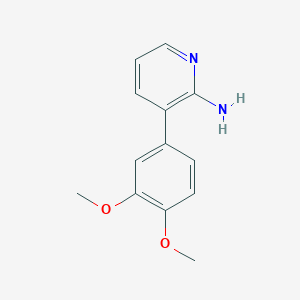![molecular formula C11H22N2O3S B11722687 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine is a compound that features a morpholine ring substituted with a piperidine moiety via an ethyl sulfonyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring optimal conditions for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-pyridine
- 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-benzene
Uniqueness
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine is unique due to the presence of both morpholine and piperidine rings, which can confer distinct pharmacological properties. The combination of these two moieties can result in enhanced biological activity and specificity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H22N2O3S |
|---|---|
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
4-(2-piperidin-2-ylethylsulfonyl)morpholine |
InChI |
InChI=1S/C11H22N2O3S/c14-17(15,13-6-8-16-9-7-13)10-4-11-3-1-2-5-12-11/h11-12H,1-10H2 |
Clé InChI |
HWJUXMQHRHYBAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CCS(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722604.png)
![4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B11722623.png)

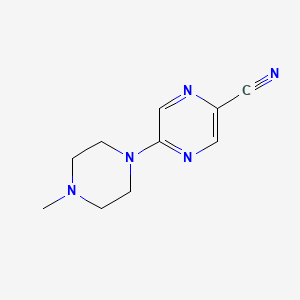
![tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B11722634.png)
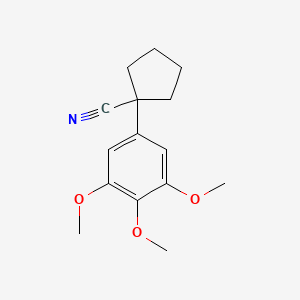
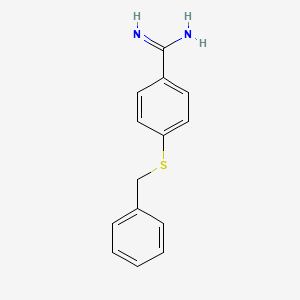


![6-(tert-Butyl)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11722667.png)
